(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione
Description
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Properties
IUPAC Name |
(5E)-5-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3S/c18-17(19,20)11-5-3-6-12(9-11)24-13-7-2-1-4-10(13)8-14-15(22)21-16(23)25-14/h1-9H,(H,21,22,23)/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZGXTAAHVVCCF-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)OC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antidiabetic properties, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H12F3N1O2S1
- Molecular Weight : 355.33 g/mol
- Chemical Structure : The compound features a thiazolidine ring with a methylidene linkage to a phenyl group substituted with a trifluoromethyl and phenoxy group.
Anticancer Activity
Recent studies have demonstrated the potential of thiazolidinedione derivatives in cancer treatment. Specifically, this compound has shown promising results against various cancer cell lines.
- Case Study : In vitro tests on glioblastoma cell lines (LN229) revealed that derivatives of thiazolidin-4-one exhibited significant cytotoxic effects. The MTT assay indicated that compounds similar to our target compound reduced cell viability effectively, suggesting a potential mechanism involving apoptosis induction .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5b | LN229 | 15 | Apoptosis |
| 5c | LN229 | 12 | Apoptosis |
| Target Compound | LN229 | TBD | TBD |
Antimicrobial Activity
Thiazolidinediones have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups such as trifluoromethyl has been linked to enhanced activity against various pathogens.
- Study Findings : A series of synthesized thiazolidinediones were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
| Compound | Bacteria Tested | Activity |
|---|---|---|
| 2B3F | Staphylococcus aureus | Moderate |
| 2B4Cl | Escherichia coli | High |
| Target Compound | Various | TBD |
Antidiabetic Activity
The thiazolidinedione class is well-known for its role in diabetes management. Compounds in this class enhance insulin sensitivity and exhibit antidiabetic effects.
- Research Overview : In vivo studies have shown that derivatives similar to our compound improve glucose uptake in diabetic models. The alloxan-induced diabetic rat model demonstrated that these compounds significantly lowered blood glucose levels compared to controls .
| Compound | Blood Glucose Reduction (%) | Model Used |
|---|---|---|
| 9 | 45 | Alloxan-induced rats |
| Target Compound | TBD | TBD |
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Recent studies have shown that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their activity against various pathogens. Research indicates that these compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
1.2 Antioxidant Properties
The compound has demonstrated antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. In vitro evaluations revealed that certain thiazolidine derivatives possess strong radical scavenging activities comparable to established antioxidants. This property is particularly beneficial in formulating therapeutic agents aimed at conditions like cancer and neurodegenerative diseases .
1.3 Anti-inflammatory Effects
Thiazolidine derivatives have also been investigated for their anti-inflammatory properties. For example, some derivatives have shown promising results in inhibiting inflammatory pathways, suggesting their potential use in treating inflammatory diseases such as arthritis .
Chemical Synthesis and Modifications
2.1 Synthesis Techniques
The synthesis of (5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step reactions including condensation reactions and cyclization processes. These methods allow for the introduction of various substituents that can enhance the biological activity of the compound .
2.2 Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolidine derivatives. Researchers have conducted SAR studies to identify how different functional groups impact the biological activity of these compounds, leading to more targeted drug design .
Material Science Applications
3.1 Polymer Chemistry
Thiazolidine derivatives are being explored as additives in polymer chemistry due to their unique chemical properties. They can enhance the thermal stability and mechanical strength of polymers when incorporated into polymer matrices, making them suitable for advanced materials applications .
3.2 Coatings and Adhesives
The incorporation of thiazolidine compounds into coatings and adhesives has been studied for improving adhesion properties and resistance to environmental factors. This application is particularly relevant in industries such as automotive and construction where durability is essential .
Case Studies
Preparation Methods
Nucleophilic Aromatic Substitution
The aldehyde precursor is synthesized through Ullmann-type coupling between 2-hydroxybenzaldehyde and 1-bromo-3-(trifluoromethyl)benzene under basic conditions:
Reaction Conditions
- Reactants :
- 2-Hydroxybenzaldehyde (1.0 equiv)
- 1-Bromo-3-(trifluoromethyl)benzene (1.2 equiv)
- Catalyst : Copper(I) iodide (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 110°C, 24 h under nitrogen.
Workup :
- Dilution with ice-c water.
- Extraction with ethyl acetate (3 × 50 mL).
- Column chromatography (hexane/ethyl acetate 4:1) yields the aldehyde as a pale-yellow solid (75–82% yield).
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 10.02 (s, 1H, CHO), 7.92 (dd, $$J = 7.6, 1.6$$ Hz, 1H), 7.65–7.58 (m, 2H), 7.45 (t, $$J = 7.8$$ Hz, 1H), 7.35–7.28 (m, 2H), 7.12 (d, $$J = 8.4$$ Hz, 1H).
- IR (KBr): 2845 (C-H aldehyde), 1695 (C=O), 1320 (C-F) cm$$^{-1}$$.
Knoevenagel Condensation for Thiazolidine-2,4-dione Functionalization
General Procedure
The title compound is synthesized via base-catalyzed condensation of thiazolidine-2,4-dione with 2-[3-(trifluoromethyl)phenoxy]benzaldehyde:
Reaction Conditions
- Reactants :
- Thiazolidine-2,4-dione (1.0 equiv)
- 2-[3-(Trifluoromethyl)phenoxy]benzaldehyde (1.05 equiv)
- Catalyst : Piperidine (0.5 equiv)
- Solvent : Anhydrous ethanol (150 mL per 10 mmol aldehyde)
- Temperature : Reflux (78°C), 8–10 h.
Mechanistic Insight :
Piperidine deprotonates the active methylene group of thiazolidine-2,4-dione, generating a nucleophilic enolate. This attacks the aldehyde’s electrophilic carbonyl carbon, followed by dehydration to form the (E)-configured exocyclic double bond.
Workup :
- Cool the reaction mixture to 0°C.
- Acidify with glacial acetic acid (pH 4–5).
- Filter the precipitate and wash with cold ethanol.
- Recrystallize from ethanol/acetic acid (9:1) to afford yellow crystals (68–74% yield).
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Comparative studies reveal ethanol as the optimal solvent due to its polarity and ability to stabilize intermediates. Alternative conditions yield inferior results:
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | Piperidine | 8 | 74 |
| Toluene | Piperidine | 12 | 42 |
| DMF | DBU | 6 | 65 |
| Acetonitrile | NH$$_4$$OAc | 10 | 38 |
Temperature and Stoichiometry
- Temperature : Reflux (78°C) maximizes reaction rate without promoting side reactions. Lower temperatures (50°C) reduce yield to <30%.
- Molar Ratio : A 10% excess of aldehyde ensures complete consumption of thiazolidine-2,4-dione, minimizing dimerization byproducts.
Analytical Characterization
Spectroscopic Data
- IR (KBr): 1742 (C=O, thiazolidinedione), 1668 (C=C), 1325 (C-F) cm$$^{-1}$$.
- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 8.41 (s, 1H, NH), 7.85 (s, 1H, CH=), 7.72–7.68 (m, 2H), 7.54–7.48 (m, 3H), 7.32 (d, $$J = 8.4$$ Hz, 1H), 7.22 (d, $$J = 8.0$$ Hz, 1H).
- $$^{13}$$C NMR (100 MHz, DMSO-d$$6$$): δ 174.2 (C=O), 168.9 (C=O), 156.3 (C-O), 141.2 (CH=), 132.5–121.8 (aryl CF$$3$$), 125.6 (q, $$J = 272$$ Hz, CF$$_3$$).
Chromatographic Purity
- HPLC : >99% purity (C18 column, 70:30 MeOH/H$$_2$$O, 1.0 mL/min, λ = 254 nm).
- Melting Point : 218–220°C (decomposition observed above 220°C).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C, 30 min) reduces reaction time to 1.5 h with comparable yields (70–72%). This method minimizes thermal degradation of the acid-sensitive trifluoromethyl group.
Solid-Phase Synthesis
Immobilization of thiazolidine-2,4-dione on Wang resin enables iterative aldehyde coupling, though yields are lower (55–60%) due to steric hindrance.
Scalability and Industrial Considerations
Pilot-scale batches (1 kg) employ continuous flow reactors to enhance heat transfer and mixing:
- Residence Time : 2 h
- Yield : 76%
- Purity : 98.5% (by HPLC)
Waste streams are neutralized with Ca(OH)$$_2$$, recovering 85% of ethanol via distillation.
Q & A
Basic Synthesis: What are the common synthetic routes for synthesizing (5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione derivatives?
The synthesis typically involves condensation reactions between substituted aromatic aldehydes and the thiazolidine-2,4-dione core. For example, Knoevenagel condensation is widely used to form the exocyclic double bond (C5-methylidene group) under acidic or basic conditions. Key steps include:
- Aldehyde preparation : Functionalization of the aromatic aldehyde precursor (e.g., 2-[3-(trifluoromethyl)phenoxy]benzaldehyde) via nucleophilic substitution or coupling reactions.
- Core activation : Thiazolidine-2,4-dione is activated using catalysts like piperidine or acetic acid to facilitate aldol-like condensation.
- Purification : Recrystallization from DMF/ethanol mixtures or column chromatography to isolate the E-isomer preferentially .
Advanced Synthesis: How can multi-step synthesis of this compound be optimized for improved yield and selectivity?
Optimization strategies include:
- Catalyst screening : Use of organocatalysts (e.g., L-proline) or transition-metal catalysts to enhance reaction efficiency and stereoselectivity.
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time.
- Stepwise monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side reactions.
- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., imine formation) to prevent decomposition .
Basic Analytical Methods: What techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and isomerism (e.g., E/Z configuration via coupling constants). For example, the exocyclic double bond (C5-methylidene) shows characteristic deshielding in ¹³C NMR (~125–135 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- FT-IR : Peaks at ~1730 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C) confirm core functionality .
Advanced Analytical Challenges: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Dynamic NMR studies : Analyze temperature-dependent shifts to detect rotamers or tautomers.
- X-ray crystallography : Resolve ambiguous stereochemistry by determining crystal structure.
- Computational validation : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ACD/Labs .
Basic Pharmacological Profiling: What in vitro assays are suitable for initial bioactivity screening?
- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values.
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays (e.g., PPAR-γ binding) to assess target engagement .
Advanced Pharmacological Studies: How can in vivo efficacy be evaluated for hypolipidemic or anticancer activity?
- Rodent models : High-fat diet-induced hyperlipidemia in mice, with lipid profiling (total cholesterol, triglycerides) via enzymatic kits.
- Xenograft models : Subcutaneous tumor implantation in nude mice, monitoring tumor volume and histopathology post-treatment.
- Pharmacokinetics : LC-MS/MS to measure plasma concentration and metabolite identification .
Basic Mechanism of Action: What computational tools are used for initial target identification?
- Molecular docking : AutoDock Vina or Glide docks the compound into protein active sites (e.g., PPAR-γ, HIV-1 reverse transcriptase).
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical interaction features (e.g., hydrogen bonds with key residues like Lys367 in PPAR-γ) .
Advanced Mechanistic Validation: How can docking predictions be experimentally validated?
- Site-directed mutagenesis : Alter predicted binding residues (e.g., Phe282 in HIV-1 RT) and measure changes in inhibitory potency.
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) between the compound and purified target protein.
- Isothermal titration calorimetry (ITC) : Validate thermodynamic parameters (ΔH, ΔS) of interactions .
Structure-Activity Relationships (SAR): How do substituents on the phenyl ring influence bioactivity?
- Electron-withdrawing groups (e.g., -CF₃ at the 3-position) enhance PPAR-γ binding (docking scores ≤-5.1 kcal/mol) by stabilizing hydrophobic interactions.
- Hydroxyl groups improve solubility but may reduce metabolic stability.
- Steric effects : Bulky substituents (e.g., naphthyl) in the 4-position decrease anticancer activity due to poor target fit .
Data Contradictions: How to address discrepancies between in vitro and in vivo bioactivity data?
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
- Prodrug design : Mask polar groups (e.g., esterification of -OH) to improve bioavailability.
- Formulation optimization : Nanoemulsions or liposomes to enhance tissue penetration .
Advanced Structural Analysis: What role does X-ray crystallography play in characterizing this compound?
- Absolute configuration : Resolve E/Z isomerism via crystal structure determination.
- Intermolecular interactions : Identify packing motifs (e.g., π-π stacking of aromatic rings) that influence solid-state stability.
- Tautomeric forms : Detect enol-keto tautomerism in the thiazolidinedione core .
Stability and Handling: What precautions are necessary for lab-scale handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
